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molecular formula C23H17N5O2S B8533089 Benzamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-4-(1h-imidazol-1-ylmethyl)-

Benzamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-4-(1h-imidazol-1-ylmethyl)-

Cat. No. B8533089
M. Wt: 427.5 g/mol
InChI Key: CBYDNUJMBJIPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889718B2

Procedure details

Compound 18 (880 mg, 2.00 mmol) was suspended in NMP (10 mL), and imidazole (408 mg, 6.00 mmol) was added thereto, followed by stirring at 65° C. for 2 hours. The reaction mixture was allowed to cool down to room temperature and then poured into water, and the deposited precipitate was collected by filtration. The resulting precipitate was purified through silica gel column chromatography (chloroform:methanol=17:3) to afford the entitled Compound 19 (538 mg, 63%).
Name
Compound 18
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:27]=[CH:26][C:6]([C:7]([NH:9][C:10]2[S:11][C:12]([C:20]3[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=3)=[C:13]([C:15]3[O:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)=[O:8])=[CH:5][CH:4]=1.[NH:28]1[CH:32]=[CH:31][N:30]=[CH:29]1.O>CN1C(=O)CCC1>[O:16]1[CH:17]=[CH:18][CH:19]=[C:15]1[C:13]1[N:14]=[C:10]([NH:9][C:7](=[O:8])[C:6]2[CH:5]=[CH:4][C:3]([CH2:2][N:28]3[CH:32]=[CH:31][N:30]=[CH:29]3)=[CH:27][CH:26]=2)[S:11][C:12]=1[C:20]1[CH:21]=[CH:22][N:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
Compound 18
Quantity
880 mg
Type
reactant
Smiles
BrCC1=CC=C(C(=O)NC=2SC(=C(N2)C=2OC=CC2)C2=CC=NC=C2)C=C1
Step Two
Name
Quantity
408 mg
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
by stirring at 65° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
FILTRATION
Type
FILTRATION
Details
the deposited precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was purified through silica gel column chromatography (chloroform:methanol=17:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(=CC=C1)C=1N=C(SC1C1=CC=NC=C1)NC(C1=CC=C(C=C1)CN1C=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 538 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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